N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide
Description
This compound features a chromene-carboxamide core (4-oxo-4H-chromene-2-carboxamide) linked to a tetrahydrobenzothiophene moiety substituted with an ethylcarbamoyl group at the 3-position. The structure combines aromatic and partially saturated heterocyclic systems, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C21H20N2O4S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C21H20N2O4S/c1-2-22-20(26)18-13-8-4-6-10-17(13)28-21(18)23-19(25)16-11-14(24)12-7-3-5-9-15(12)27-16/h3,5,7,9,11H,2,4,6,8,10H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
LUICJGQAHQMISC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the chromene moiety and the ethylcarbamoyl group. Common reagents used in these reactions include ethyl isocyanate, chromene derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the benzothiophene and chromene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Carbamoyl Group
(a) N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide (BH37948)
- Structural Difference : The ethylcarbamoyl group in the target compound is replaced with a benzylcarbamoyl group.
- Impact: The benzyl group introduces greater aromaticity and lipophilicity (C26H22N2O4S vs.
- Activity Data: No direct biological data are available for BH37948, but substituent trends in related compounds suggest that bulkier groups may alter target binding or solubility.
(b) N-(3-(Dimethylamino)propyl)-N-(ethylcarbamoyl)-3α,23-dihydroxyolean-11,13(18)-dien-28-amide (Compound 6)
- Structural Context: While this triterpenoid derivative differs in core structure, its ethylcarbamoyl substituent highlights the role of carbamoyl groups in antibacterial activity.
- Activity Data: Compound 6 exhibited MIC values of 8 µg/mL against Bacillus cereus and 32 µg/mL against Listeria monocytogenes. Modification of the C-28 group to include a dimethylaminopropyl-carbamoyl moiety significantly enhanced activity against L. monocytogenes .
Core Heterocyclic Modifications
(a) BH37946: Pyrazole-Chromene Hybrid
- Structure : 3-(2-Hydroxyphenyl)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1H-pyrazole-5-carboxamide.
- The oxolan (tetrahydrofuran) substituent may improve solubility .
(b) Thiophene Carboxamide Derivatives (e.g., Compound 96b)
- Synthesis : Methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (96b) shares the ethylcarbamoyl-thiophene motif but lacks the chromene and tetrahydrobenzothiophene systems.
- Implications : Such derivatives are precursors to hydrazides and acyl azides, suggesting the target compound’s synthetic pathway may involve similar coupling strategies .
Antibacterial Efficacy
- Compound 6: Demonstrated broad-spectrum activity with MIC values of 8 µg/mL (B. cereus), 16 µg/mL (S. aureus), and 32 µg/mL (L. monocytogenes). The ethylcarbamoyl group likely contributes to target binding, while the dimethylaminopropyl moiety enhances penetration .
- Compound 5 (Analog with Carboxylic Acid Group): Showed higher potency against B. cereus (MIC = 2 µg/mL) but lacked activity against L. monocytogenes, underscoring the importance of carbamoyl modifications .
Structure-Activity Relationship (SAR) Insights
- Carbamoyl Substitutions : Ethyl groups balance lipophilicity and steric bulk, optimizing interactions with bacterial enzymes or membranes. Bulkier groups (e.g., benzyl) may hinder target access.
- Chromene vs. Pyrazole Cores : Chromene’s conjugated system may enhance stability and π-π interactions, whereas pyrazole offers hydrogen-bonding versatility .
Biological Activity
N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzothiophene core and a chromene moiety , which are known for their diverse biological activities. Its IUPAC name indicates the presence of an ethylcarbamoyl group and a 4-oxo functional group, contributing to its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially modulating signal transduction pathways associated with cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit various biological activities:
-
Anticancer Activity :
- Several studies have shown that derivatives of chromenes can induce apoptosis in cancer cells. For instance, related compounds have demonstrated an EC50 in the low nanomolar range against breast cancer cells (T47D) .
- The inhibition of tubulin polymerization has been identified as a mechanism through which these compounds exert their anticancer effects .
-
Anti-inflammatory Effects :
- Compounds with similar structural motifs have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes.
-
Antimicrobial Activity :
- Some studies suggest that benzothiophene derivatives possess antimicrobial properties, making them candidates for further exploration in treating infections.
Research Findings and Case Studies
The following table summarizes key findings from recent studies on the biological activity of related compounds:
| Compound | Activity | IC50/EC50 Values | Reference |
|---|---|---|---|
| 1c | Anticancer (T47D) | 2 nM (GI50) | |
| 4a | Antitumor | 0.97 mM (LOAEL) | |
| 6c | Anti-inflammatory | Not specified |
Case Study: Apoptosis Induction
A notable study investigated the apoptosis-inducing capabilities of chromene derivatives in breast cancer cells. The results indicated that certain modifications on the chromene structure significantly enhanced potency against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
